Fmoc-DL-Cys(tBu)-OPfp
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Overview
Description
Fmoc-Cys(tBu)-OPfp, also known as 9-fluorenylmethoxycarbonyl-S-tert-butyl-L-cysteine pentafluorophenyl ester, is a compound widely used in peptide synthesis. It serves as a protected form of cysteine, an amino acid, which is crucial in the formation of disulfide bonds in proteins. The Fmoc group protects the amino group, while the tert-butyl group protects the thiol group, making it stable and suitable for solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(tBu)-OPfp typically involves the protection of the cysteine thiol group with a tert-butyl group and the amino group with a 9-fluorenylmethoxycarbonyl group. The pentafluorophenyl ester is then introduced to activate the carboxyl group, facilitating peptide bond formation. The reaction conditions often involve the use of organic solvents like dichloromethane and N,N-dimethylformamide, with reagents such as diisopropylcarbodiimide and pentafluorophenol .
Industrial Production Methods
Industrial production of Fmoc-Cys(tBu)-OPfp follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cys(tBu)-OPfp undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like diisopropylcarbodiimide.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Diisopropylcarbodiimide and pentafluorophenol in dichloromethane.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Fmoc-Cys(tBu)-OPfp is incorporated as a cysteine residue .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Cys(tBu)-OPfp is used extensively in solid-phase peptide synthesis, enabling the creation of complex peptides and proteins .
Biology
In biological research, it is used to synthesize peptides that are crucial for studying protein-protein interactions and enzyme functions .
Medicine
In medicine, peptides synthesized using Fmoc-Cys(tBu)-OPfp are used in drug development, particularly in creating peptide-based therapeutics .
Industry
Industrially, it is used in the production of peptides for various applications, including cosmetics and food additives .
Mechanism of Action
The mechanism of action of Fmoc-Cys(tBu)-OPfp involves the protection of the cysteine thiol and amino groups, allowing for selective reactions during peptide synthesis. The pentafluorophenyl ester activates the carboxyl group, facilitating peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(tBu)-OH: Similar in structure but lacks the pentafluorophenyl ester, making it less reactive in peptide coupling reactions.
Fmoc-Cys(Acm)-OH: Uses acetamidomethyl as a protecting group for the thiol, offering different stability and reactivity profiles.
Fmoc-Cys(Trt)-OH: Uses trityl as a protecting group, providing different deprotection conditions and stability.
Uniqueness
Fmoc-Cys(tBu)-OPfp is unique due to its pentafluorophenyl ester, which enhances its reactivity in peptide coupling reactions, making it highly efficient for solid-phase peptide synthesis .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5NO4S/c1-28(2,3)39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQZWMUIWPEDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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